Mechanism of Action Differentiation: PPI Disruption Versus Catalytic USP25 Inhibition
TNKS/USP25-IN-C44 (C44) operates as a selective protein-protein interaction (PPI) inhibitor that disrupts the TNKS-USP25 binding interface, whereas AZ1 and AZ2 function as direct USP25 catalytic enzyme inhibitors targeting the deubiquitinase active site [1]. C44 does not directly inhibit USP25 enzymatic activity; it prevents USP25 from physically interacting with and stabilizing TNKS, leading to enhanced TNKS degradation [2]. In contrast, AZ1 (USP25 IC50 = 0.7 μM) and AZ2 (USP25 IC50 = 0.9 μM) block USP25 catalytic function but preserve the TNKS-USP25 binding interaction .
| Evidence Dimension | Molecular mechanism of USP25 modulation |
|---|---|
| Target Compound Data | PPI disruption (prevents TNKS-USP25 binding); no direct USP25 catalytic inhibition |
| Comparator Or Baseline | AZ1: direct USP25 catalytic inhibition (IC50 = 0.7 μM in Ub-RH110 assay); AZ2: direct USP25 catalytic inhibition (IC50 = 0.9 μM) |
| Quantified Difference | Qualitative mechanistic difference — C44 targets binding interface; AZ1/AZ2 target catalytic active site |
| Conditions | C44: in silico virtual screening of USP25/TNKS-ARC5 complex; AZ1/AZ2: Ub-rhodamine110 enzymatic assay |
Why This Matters
Procurement selection hinges on experimental endpoint: choose C44 for TNKS destabilization studies; choose AZ1/AZ2 for direct USP25 catalytic inhibition assays.
- [1] Cheng H, et al. Inhibition of tankyrase by a novel small molecule significantly attenuates prostate cancer cell proliferation. Cancer Letters. 2019;443:80-90. PMID: 30472184. View Source
- [2] Cheng H, et al. Cancer Letters. 2019;443:80-90. (TNKS destabilization mechanism). View Source
